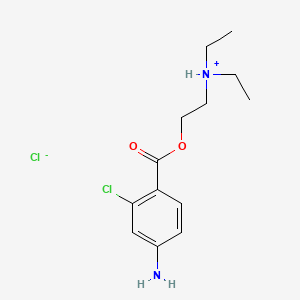
Nesacaine
Descripción general
Descripción
Chloroprocaine Hydrochloride is a synthetic, aminoester, local, anesthetic agent. At the injection site, chloroprocaine hydrochloride acts by inhibiting sodium influx through binding to specific membrane sodium ion channels in the neuronal cell membranes, restricting sodium permeability, and blocking nerve impulse conduction. This leads to a loss of sensation. Chloroprocaine hydrochloride is short-acting due to rapid hydrolysis by pseudocholinesterase into para-aminobenzoic acid in plasma.
Aplicaciones Científicas De Investigación
Infiltration and Peripheral Nerve Blocks
Nesacaine is commonly utilized for infiltration anesthesia during minor surgical procedures. Its effectiveness in peripheral nerve blocks has been documented in various studies, demonstrating high patient satisfaction and minimal side effects.
- Case Study : A randomized double-blind study compared 2% and 3% concentrations of this compound-MPF for peribulbar anesthesia in cataract surgeries. The 3% solution showed a significantly faster onset of anesthesia (mean 3.9 minutes) compared to the 2% solution (mean 6.0 minutes), while both concentrations were deemed safe .
Epidural Anesthesia
This compound is indicated for epidural block, particularly during labor and delivery. Studies have indicated that it can reduce the duration of the first stage of labor and facilitate cervical dilation when used as a paracervical block .
| Application | Concentration | Onset Time (minutes) | Duration of Action (minutes) |
|---|---|---|---|
| Peribulbar Anesthesia | 2% | 6.0 | 84.8 |
| Peribulbar Anesthesia | 3% | 3.9 | 98.9 |
Spinal Anesthesia
Chloroprocaine has been studied for its use in spinal anesthesia, particularly in short-duration surgical procedures. It provides effective analgesia with a lower risk of complications compared to other local anesthetics like lidocaine.
- Clinical Findings : In a Phase 3 study comparing chloroprocaine with bupivacaine for lower abdominal surgery, chloroprocaine at a dose of 50 mg was effective in achieving sufficient anesthesia without significant adverse effects .
Safety Profile and Adverse Effects
While this compound is generally considered safe, there have been reports of neurological complications associated with its use, particularly when administered incorrectly or in high doses.
- Neurological Complications : Some studies have highlighted chronic neurological deficits linked to accidental subarachnoid injections of this compound-CE (a formulation containing chloroprocaine). Investigations into these incidents suggest that both chloroprocaine and sodium bisulfite may contribute to these complications when injected into the lumbar subarachnoid space .
Pharmacokinetics and Dosage Considerations
The pharmacokinetic profile of this compound indicates rapid absorption and metabolism, which contributes to its quick onset and short duration of action. Dosing must be carefully tailored based on the route of administration:
Propiedades
IUPAC Name |
2-(4-amino-2-chlorobenzoyl)oxyethyl-diethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2.ClH/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14;/h5-6,9H,3-4,7-8,15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKQYDBPUCZLRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















